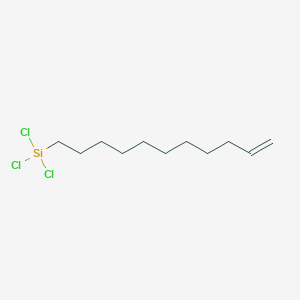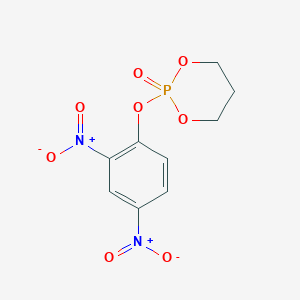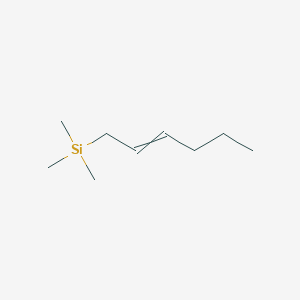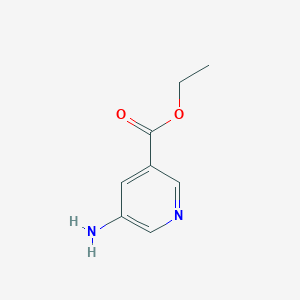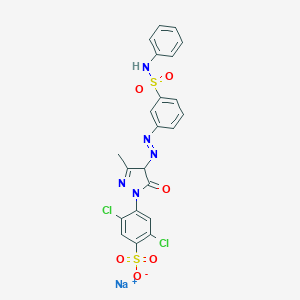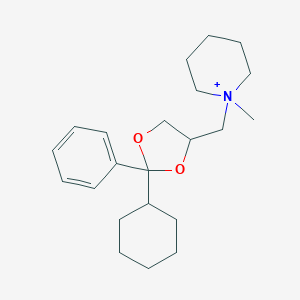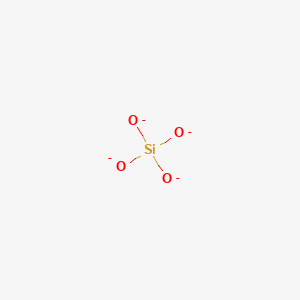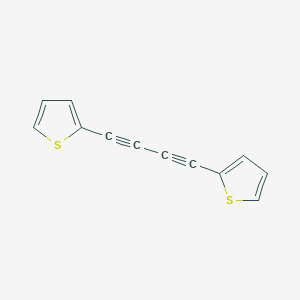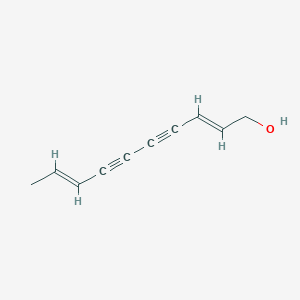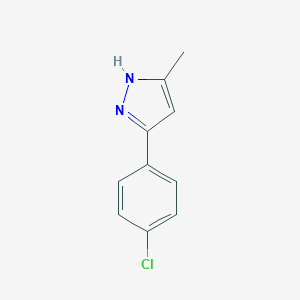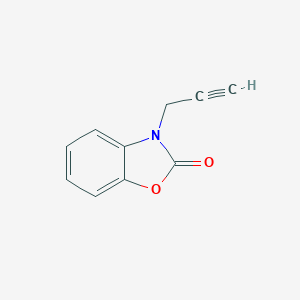
2-Benzoxazolinone, 3-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxazolinone, 3-(2-propynyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoxazolinone, which is a heterocyclic organic compound that contains a benzene ring fused to an oxazole ring. The addition of 2-propynyl to benzoxazolinone results in the formation of a new compound that exhibits unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 2-Benzoxazolinone, 3-(2-propynyl)- is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurodegenerative diseases, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Benzoxazolinone, 3-(2-propynyl)- depend on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to inhibit the growth of weed species by interfering with their metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzoxazolinone, 3-(2-propynyl)- in lab experiments include its potent activity and unique properties. It is also relatively easy to synthesize and can be modified to improve its activity and selectivity. However, the limitations include its potential toxicity and lack of specificity, which can lead to off-target effects and unwanted side effects.
Direcciones Futuras
There are several future directions for the research and development of 2-Benzoxazolinone, 3-(2-propynyl)-. In medicinal chemistry, further studies are needed to optimize its activity and selectivity for specific cancer types. In agriculture, it can be further developed as a natural herbicide with low environmental impact. In material science, it can be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of 2-Benzoxazolinone, 3-(2-propynyl)- are vast, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-Benzoxazolinone, 3-(2-propynyl)- involves the reaction of 2-propynylamine with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-Benzoxazolinone, 3-(2-propynyl)- has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to exhibit herbicidal activity against various weed species. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
19420-41-8 |
|---|---|
Nombre del producto |
2-Benzoxazolinone, 3-(2-propynyl)- |
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2 |
Clave InChI |
BMKFKTFCOJPUGR-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
SMILES canónico |
C#CCN1C2=CC=CC=C2OC1=O |
Otros números CAS |
19420-41-8 |
Sinónimos |
3-(2-Propynyl)benzoxazol-2(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







